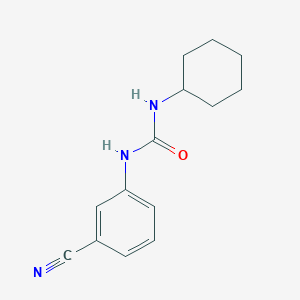

N-(3-cyanophenyl)-N'-cyclohexylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(3-cyanophenyl)-N'-cyclohexylurea" typically involves the reaction of cyanophenyl derivatives with cyclohexyl isocyanate or similar reagents. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar synthetic pathway, involves characterizing the synthesized compounds through elemental analyses, IR spectroscopy, and NMR spectroscopy, demonstrating the versatility of urea and thiourea compounds in synthetic chemistry (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-aryl-N-methylaminocyclohexanols, has been studied through X-ray diffraction, revealing detailed insights into their conformation and crystal packing. These studies often find that cyclohexane rings adopt chair conformations, which is a common feature for stability in cyclohexane derivatives (Cresswell et al., 2013).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, leveraging the reactivity of the cyanophenyl and cyclohexyl moieties. The presence of the cyano group, for example, has been shown to be crucial for the antithrombotic and vasodilating activities of related N-hydroxyureas, suggesting that chemical modifications can significantly alter the biological and chemical properties of these compounds (Camehn & Rehse, 2000).

Mecanismo De Acción

Target of Action

A compound with a similar structure, n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, has been reported to target the mitogen-activated protein kinase 14 .

Mode of Action

For instance, R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea has been reported to inhibit Histone Deacetylase Class III .

Biochemical Pathways

For instance, N’-phenyl pyridylcarbohydrazides, which are analogues of commercial Succinate Dehydrogenase Inhibitors (SDHIs), have been reported to inhibit phytopathogenic fungi .

Result of Action

A compound with a similar structure, r/s-n-3-cyanophenyl-n’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-4-yl)urea, has been reported to exert antiproliferative activity against cancer cell lines .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known to be exceptionally mild and tolerant of various functional groups, suggesting that similar compounds may also exhibit stability under a variety of environmental conditions .

Análisis Bioquímico

Biochemical Properties

N-(3-cyanophenyl)-N’-cyclohexylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of histone deacetylase (HDAC) class III, specifically targeting sirtuins 1 and 2 (SIRT1/2). This interaction leads to the inhibition of deacetylation of histone and non-histone proteins, thereby affecting gene expression and cellular functions .

Cellular Effects

N-(3-cyanophenyl)-N’-cyclohexylurea exerts significant effects on various cell types and cellular processes. It has been shown to induce antiproliferative activity in glioblastoma cells while having a lower impact on normal glial cells. This differential toxicity is attributed to its selective inhibition of SIRT1/2, leading to increased acetylation levels of histone and non-histone proteins. Consequently, this compound influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(3-cyanophenyl)-N’-cyclohexylurea involves its binding interactions with SIRT1/2, leading to the inhibition of their deacetylase activity. This inhibition results in the accumulation of acetylated histones and non-histone proteins, thereby altering gene expression and cellular functions. Additionally, this compound has been shown to trigger apoptosis and senescence in cancer cells, further elucidating its potential as an anticancer agent .

Dosage Effects in Animal Models

The effects of N-(3-cyanophenyl)-N’-cyclohexylurea vary with different dosages in animal models. At lower doses, it exhibits selective toxicity towards cancer cells with minimal impact on normal cells. At higher doses, it may induce toxic or adverse effects, including apoptosis and necrosis in both cancerous and normal tissues. Threshold effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-(3-cyanophenyl)-N’-cyclohexylurea is involved in several metabolic pathways, primarily through its interaction with SIRT1/2. These interactions affect the acetylation status of various proteins, thereby influencing metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular functions .

Transport and Distribution

Within cells and tissues, N-(3-cyanophenyl)-N’-cyclohexylurea is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, particularly cancer cells. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .

Subcellular Localization

N-(3-cyanophenyl)-N’-cyclohexylurea exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with SIRT1/2. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of this compound is crucial for its activity and function, as it enables the selective inhibition of SIRT1/2 and subsequent changes in gene expression .

Propiedades

IUPAC Name |

1-(3-cyanophenyl)-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZYFZMEVLDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)

![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)

![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)